Methyl 6-methylidene-5-oxopyrazine-2-carboxylate
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Overview
Description
Methyl 6-methylidene-5-oxopyrazine-2-carboxylate is a chemical compound with a unique structure that includes a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methylidene-5-oxopyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methylation and oxidation reactions to introduce the methylidene and oxo groups into the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methylidene-5-oxopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-methylidene-5-oxopyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-methylidene-5-oxopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methylpyridine-2-carboxylate
- Methylpyrazine-2-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
Uniqueness
Methyl 6-methylidene-5-oxopyrazine-2-carboxylate is unique due to its specific structure, which includes both a methylidene and an oxo group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
methyl 6-methylidene-5-oxopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1H2,2H3 |
InChI Key |
ZIKRPNSTICSPKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C)C(=O)N=C1 |
Origin of Product |
United States |
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